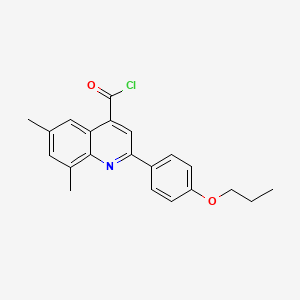

Cloruro de 6,8-dimetil-2-(4-propoxi-fenil)quinolina-4-carbonilo

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, structural modifications of quinoline derivatives have shown promising results against various cancer cell lines, potentially due to their ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair .

2. Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial activity. Research has demonstrated that compounds similar to 6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride can effectively inhibit the growth of bacteria and fungi. This is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

3. Cholinesterase Inhibition

One of the notable applications of quinoline derivatives is their role as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The compound has shown potential in inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain and improving cognitive function .

Material Science Applications

1. Organic Electronics

The unique electronic properties of quinoline derivatives make them suitable candidates for applications in organic electronics. They can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to transport charge efficiently. The structural characteristics of 6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride allow for fine-tuning of its electronic properties, enhancing device performance .

2. Photovoltaic Applications

Studies have suggested that quinoline-based compounds can improve the efficiency of solar cells by acting as electron transport materials. Their ability to form stable thin films makes them ideal for use in flexible solar panels, which are gaining popularity due to their lightweight and adaptable nature .

Case Studies and Research Findings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 6,8-dimethyl-2-(4-propoxyphenyl)quinoline with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

Starting Material: 6,8-Dimethyl-2-(4-propoxyphenyl)quinoline

Reagent: Thionyl chloride (SOCl2)

Conditions: Reflux

The reaction yields 6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride as the primary product .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Conditions: Typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

Major Products Formed

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Thioesters: Formed by reaction with thiols

Carboxylic Acid: Formed by hydrolysis

Mecanismo De Acción

The mechanism of action of 6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as proteins or enzymes. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of protein function. This reactivity makes it a valuable tool in proteomics and medicinal chemistry .

Comparación Con Compuestos Similares

Similar Compounds

- 6,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride

- 6,8-Dimethyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride

- 6,8-Dimethyl-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride

Uniqueness

6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is unique due to the presence of the propoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets.

Actividad Biológica

6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention for its potential biological activities. Quinoline compounds are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a propoxyphenyl group and carbonyl chloride functionality. The structural characteristics contribute to its reactivity and interaction with biological targets.

The biological activity of 6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is primarily attributed to its ability to interact with specific molecular targets:

- Electrophilic Nature : The carbonyl chloride group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction may alter the function or activity of the target molecules, impacting various biological pathways.

- Enzyme Inhibition : Similar quinoline derivatives have shown potential in inhibiting enzymes such as cyclooxygenase (COX) and acetylcholinesterase (AChE), which are critical in inflammatory responses and neurodegenerative diseases respectively .

Antibacterial Activity

Quinoline derivatives have been extensively studied for their antibacterial properties. For instance, compounds similar to 6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride have demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes. The mechanism often involves inhibition of bacterial DNA gyrase, leading to disruption of DNA replication .

| Compound | Target Bacteria | IC50 (µg/mL) |

|---|---|---|

| 6-Fluoro-2-(3-phenoxyphenyl)-4-phenylquinoline | S. aureus | 0.389 |

| 2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol | S. pyogenes | 0.328 |

Anticancer Activity

Research indicates that quinoline derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have shown that certain quinoline derivatives inhibit cancer cell proliferation in vitro against breast cancer (MCF-7) and melanoma (G361) cell lines .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 6-substituted quinolines | MCF-7 | 10.5 |

| Hybrid imidazole/quinoline derivatives | A498 (Renal Cancer) | 9.5 |

Anti-inflammatory Activity

Quinoline derivatives are also recognized for their anti-inflammatory effects. They may inhibit nitric oxide production in macrophages and downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various quinoline derivatives against multiple bacterial strains. Results indicated that modifications at the 6-position significantly enhanced potency against Gram-positive bacteria.

- Anticancer Potential : A series of novel quinoline derivatives were tested for their cytotoxic effects on cancer cell lines. The study highlighted that specific substitutions improved selectivity and efficacy against targeted cancer types.

- Mechanistic Insights : Investigations into the mechanism of action revealed that certain quinolines could act as dual inhibitors of COX enzymes, which play a role in inflammation and pain pathways.

Propiedades

IUPAC Name |

6,8-dimethyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO2/c1-4-9-25-16-7-5-15(6-8-16)19-12-18(21(22)24)17-11-13(2)10-14(3)20(17)23-19/h5-8,10-12H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFNFTLVXVVATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.